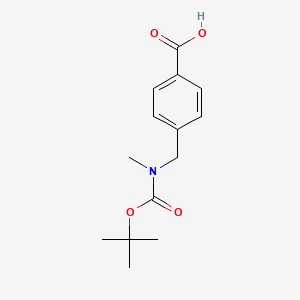

Ácido 4-piridin-4-il-1,3-tiazol-2-carboxílico

Descripción general

Descripción

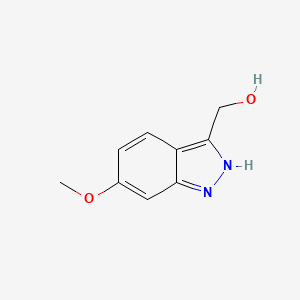

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Aplicaciones Científicas De Investigación

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with dna and topoisomerase ii .

Mode of Action

Similar thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell division processes .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound may lead to cell death due to dna damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid. For instance, it has been noted that this compound is insoluble in water , which could affect its distribution and absorption in the body. Additionally, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place .

Análisis Bioquímico

Biochemical Properties

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with topoisomerase II, an enzyme involved in DNA replication and repair . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid can inhibit the activity of certain kinases, thereby modulating signal transduction pathways .

Cellular Effects

The effects of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with topoisomerase II involves binding to the enzyme’s active site, thereby inhibiting its function and leading to DNA damage . Additionally, 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biological activity. In vitro studies have shown that 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid remains stable under normal laboratory conditions, with minimal degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting their function and stability .

Transport and Distribution

The transport and distribution of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In the nucleus, it can interact with DNA and nuclear proteins, modulating gene expression and DNA repair processes . In the mitochondria, it can influence mitochondrial function and apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with pyridine-4-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like amines for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Comparación Con Compuestos Similares

- 2-(3-Pyridyl)thiazole-4-carboxylic acid

- 2-(4-Pyridyl)thiazole-4-carboxylic acid

- Thiazole-4-carboxylic acid derivatives

Comparison: 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Propiedades

IUPAC Name |

4-pyridin-4-yl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDKRMNFUXPIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627084 | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59020-47-2 | |

| Record name | 4-(4-Pyridinyl)-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59020-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)

![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)

![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)